molecular formula C14H21N3O3S B2592387 (E)-4-(Dimethylamino)-N-[2-(4-sulfamoylphenyl)ethyl]but-2-enamide CAS No. 2411323-01-6

(E)-4-(Dimethylamino)-N-[2-(4-sulfamoylphenyl)ethyl]but-2-enamide

カタログ番号 B2592387
CAS番号: 2411323-01-6
分子量: 311.4
InChIキー: BJMPHDNDVBSQKX-ONEGZZNKSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-4-(Dimethylamino)-N-[2-(4-sulfamoylphenyl)ethyl]but-2-enamide, also known as Sunitinib, is a small molecule inhibitor that is widely used in cancer treatment. It was first approved by the FDA in 2006 for the treatment of gastrointestinal stromal tumors and advanced renal cell carcinoma. Since then, it has been used in the treatment of various types of cancer, including pancreatic neuroendocrine tumors, breast cancer, and non-small cell lung cancer.

作用機序

(E)-4-(Dimethylamino)-N-[2-(4-sulfamoylphenyl)ethyl]but-2-enamide exerts its anti-tumor activity by inhibiting multiple receptor tyrosine kinases, which leads to the inhibition of angiogenesis and tumor growth. It also induces apoptosis and inhibits tumor cell proliferation.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-[2-(4-sulfamoylphenyl)ethyl]but-2-enamide has been shown to inhibit tumor angiogenesis, which is the process of new blood vessel formation in tumors. It also inhibits tumor cell proliferation and induces apoptosis, which is the programmed cell death of cancer cells. (E)-4-(Dimethylamino)-N-[2-(4-sulfamoylphenyl)ethyl]but-2-enamide has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.

実験室実験の利点と制限

(E)-4-(Dimethylamino)-N-[2-(4-sulfamoylphenyl)ethyl]but-2-enamide has several advantages for lab experiments, including its high potency and specificity for receptor tyrosine kinases. It is also well-tolerated in animal models and has a favorable pharmacokinetic profile. However, its high cost and limited solubility in water can be limitations for lab experiments.

将来の方向性

There are several future directions for the research on (E)-4-(Dimethylamino)-N-[2-(4-sulfamoylphenyl)ethyl]but-2-enamide. One of the areas of interest is the identification of biomarkers that can predict the response to (E)-4-(Dimethylamino)-N-[2-(4-sulfamoylphenyl)ethyl]but-2-enamide treatment. Another area of interest is the development of combination therapies that can enhance the anti-tumor activity of (E)-4-(Dimethylamino)-N-[2-(4-sulfamoylphenyl)ethyl]but-2-enamide. Additionally, the development of new formulations of (E)-4-(Dimethylamino)-N-[2-(4-sulfamoylphenyl)ethyl]but-2-enamide that can improve its solubility and bioavailability is also an area of interest. Finally, the investigation of (E)-4-(Dimethylamino)-N-[2-(4-sulfamoylphenyl)ethyl]but-2-enamide's potential in the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis, is also an area of future research.

合成法

The synthesis of (E)-4-(Dimethylamino)-N-[2-(4-sulfamoylphenyl)ethyl]but-2-enamide involves several steps, starting with the reaction between 4-chlorobenzylamine and 4-methyl-3-nitrobenzoic acid to form 4-methyl-3-nitrobenzylamine. This intermediate is then reacted with 2-aminoethyl methanesulfonate to form 4-methyl-3-nitro-N-(2-(methylsulfonyl)ethyl)benzylamine. The final step involves the reaction between the intermediate and 2-butene-1,4-diamine to form (E)-4-(Dimethylamino)-N-[2-(4-sulfamoylphenyl)ethyl]but-2-enamide.

科学的研究の応用

(E)-4-(Dimethylamino)-N-[2-(4-sulfamoylphenyl)ethyl]but-2-enamide has been extensively studied in preclinical and clinical trials for its anti-tumor activity. It has been shown to inhibit multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These receptors play a crucial role in tumor angiogenesis, proliferation, and survival.

特性

IUPAC Name

(E)-4-(dimethylamino)-N-[2-(4-sulfamoylphenyl)ethyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-17(2)11-3-4-14(18)16-10-9-12-5-7-13(8-6-12)21(15,19)20/h3-8H,9-11H2,1-2H3,(H,16,18)(H2,15,19,20)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMPHDNDVBSQKX-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Dimethylamino)-N-[2-(4-sulfamoylphenyl)ethyl]but-2-enamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。